CP-481715
Description
Overview of Chemokines and Chemokine Receptors in Immune Cell Trafficking
Chemokines, a large family of small secreted proteins, are critical mediators of immune cell trafficking. mdpi.comuni.lulipidmaps.orgnih.govguidetopharmacology.org They function as chemoattractants, guiding the directed migration of leukocytes to specific locations within the body, a process fundamental to both homeostatic immune surveillance and inflammatory responses. mdpi.comuni.lulipidmaps.orgnih.gov Chemokines exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as chemokine receptors, which are expressed on the surface of target cells. uni.lulipidmaps.orgnih.govguidetopharmacology.org The interaction between specific chemokines and their cognate receptors dictates the recruitment of distinct leukocyte subsets, orchestrating cellular movements essential for immune responses, angiogenesis, and wound healing. mdpi.comuni.lulipidmaps.org Perturbations in the expression or function of chemokines and their receptors have been implicated in a wide array of inflammatory disorders and malignancies. mdpi.comuni.lu
The Significance of CCR1 as a Therapeutic Target in Inflammatory Diseases
CC chemokine receptor 1 (CCR1) is a prominent chemokine receptor expressed on various leukocyte populations, including monocytes, macrophages, neutrophils, T lymphocytes, and dendritic cells. guidetomalariapharmacology.orgwikipedia.org CCR1 is activated by several chemokine ligands, with CCL3 (MIP-1α) and CCL5 (RANTES) being among its high-affinity ligands. guidetomalariapharmacology.orgresearchgate.net The activation of CCR1 by these chemokines facilitates the migration of immune cells to sites of inflammation. guidetomalariapharmacology.orgresearchgate.netuni.lu Due to its central role in mediating leukocyte infiltration, CCR1 has been identified as a promising therapeutic target for a range of inflammatory and autoimmune diseases. guidetomalariapharmacology.orgwikipedia.orgresearchgate.netuni.lunih.govgoogle.comepa.gov Conditions such as rheumatoid arthritis, multiple sclerosis, transplant rejection, and inflammatory diseases of the central nervous system have been associated with the involvement of CCR1 and its ligands. wikipedia.orgresearchgate.netuni.lunih.govgoogle.com Pre-clinical studies, often utilizing animal models deficient in CCR1 or treated with CCR1 inhibitors, have demonstrated beneficial effects, supporting the rationale for targeting this receptor in inflammatory conditions. researchgate.netuni.lugoogle.com
Historical Context of CCR1 Antagonist Development, including CP-481715
The recognition of CCR1's involvement in inflammatory processes spurred efforts to develop small molecule antagonists capable of blocking its activity. The aim of developing CCR1 antagonists is to inhibit the recruitment of inflammatory cells to affected tissues. researchgate.netgpcrdb.org this compound emerged as one of the early small molecule CCR1 antagonists identified and characterized. gpcrdb.orgnih.gov Its development was part of a broader effort to translate the understanding of chemokine biology into potential therapeutic agents for inflammatory diseases. This compound was noted for its potency and selectivity for CCR1, particularly human CCR1. The development pathway for CCR1 antagonists, including compounds like this compound and others such as BX-471 and MLN3897, involved extensive in vitro characterization and evaluation in various pre-clinical models. gpcrdb.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJVHQCUDMXFG-FHZYATBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175540 | |
| Record name | CP 481715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212790-31-3 | |
| Record name | CP 481715 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 481715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-481715 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Research Findings of Cp 481715
Characterization as a Potent and Selective CCR1 Antagonist
This compound is a novel small-molecule antagonist of the CCR1 receptor. nih.gov It has been characterized as both potent and selective, demonstrating a high affinity for human CCR1. nih.govmedchemexpress.com Radiolabeled binding studies have determined its dissociation constant (Kd) to be 9.2 nM. nih.govmedchemexpress.comresearchgate.net This high affinity underscores its potency as a CCR1 antagonist.
Furthermore, the selectivity of this compound for CCR1 is a key feature of its pharmacological profile. It exhibits greater than 100-fold selectivity for CCR1 when compared to a panel of other G-protein-coupled receptors, including related chemokine receptors. nih.govmedchemexpress.com This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for studying the specific roles of CCR1 in inflammatory processes. Research has also shown that this compound is specific for human CCR1, which has necessitated the use of specialized animal models, such as mice with human CCR1 "knocked-in," to evaluate its in vivo effects. nih.govdntb.gov.ua
Ligand Binding Dynamics and Receptor Occupancy
The interaction of this compound with the CCR1 receptor is a dynamic process that involves competition with endogenous ligands and a lack of receptor activation. nih.govnih.govnih.gov
This compound functions as a competitive and reversible antagonist. nih.govmedchemexpress.com It effectively displaces the natural chemokine ligands of CCR1, such as CCL3 (also known as macrophage inflammatory protein-1α or MIP-1α) and CCL5 (also known as RANTES). In radiolabeled binding assays using cells transfected with human CCR1, this compound was shown to displace 125I-labeled CCL3 with an IC50 value of 74 nM. nih.govresearchgate.net This competitive inhibition prevents the natural ligands from binding to and activating the receptor, thereby blocking the downstream signaling cascades that lead to inflammatory cell recruitment. nih.govuni-giessen.dedoaj.org
Crucially, while this compound binds to the CCR1 receptor with high affinity, it does not activate it. nih.govmedchemexpress.com Studies have confirmed that this compound lacks any intrinsic agonist activity. nih.govmedchemexpress.com Instead of initiating a cellular response, its binding effectively blocks the receptor from being activated by its endogenous ligands. This is a hallmark of a true antagonist, distinguishing it from partial agonists which can elicit a submaximal response. nih.govmdpi.com
Intracellular Signaling Pathway Modulation by this compound
The binding of chemokines to CCR1 initiates a cascade of intracellular signaling events, which are effectively blocked by this compound. nih.govrndsystems.com
CCR1 is a G-protein-coupled receptor, and its activation by ligands like CCL3 and CCL5 leads to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein, a critical step in signal transduction. nih.govnih.govyoutube.com The incorporation of the non-hydrolyzable GTP analog, guanosine 5'-O-(thiotriphosphate) (GTPγS), is a common method to measure this G-protein activation. This compound has been shown to fully block the ability of both CCL3 and CCL5 to stimulate GTPγS incorporation in CCR1-expressing cells, with an IC50 value of 210 nM. nih.gov This directly demonstrates that this compound interferes with the initial step of G-protein-dependent signaling downstream of receptor activation.
A key downstream event following G-protein activation by CCR1 is the mobilization of intracellular calcium. pancreapedia.orgnih.govresearchgate.net This increase in cytosolic calcium concentration acts as a second messenger, triggering various cellular responses, including chemotaxis and the release of inflammatory mediators. This compound effectively inhibits this process. It has been demonstrated to block the calcium mobilization induced by CCL3 and CCL5 with an IC50 of 71 nM. nih.govmedchemexpress.com This inhibition of calcium signaling is a critical aspect of its anti-inflammatory mechanism, preventing the cellular activities that contribute to the inflammatory state.
Research Findings on this compound
| Parameter | Value (nM) | Description | Source |
|---|---|---|---|
| Kd | 9.2 | Dissociation constant for human CCR1. | nih.govmedchemexpress.comresearchgate.net |
| IC50 (CCL3 Displacement) | 74 | Concentration required to displace 50% of 125I-labeled CCL3 from CCR1. | nih.govresearchgate.net |
| IC50 (GTPγS Incorporation) | 210 | Concentration required to inhibit 50% of CCL3/CCL5-stimulated G-protein signaling. | nih.gov |
| IC50 (Calcium Mobilization) | 71 | Concentration required to inhibit 50% of CCL3/CCL5-induced calcium mobilization. | nih.govmedchemexpress.com |
Impact on MAP Kinase Cascades (e.g., ERK 1/2 phosphorylation)
The activation of chemokine receptors, including CCR1, can initiate intracellular signaling through various pathways, one of which is the mitogen-activated protein kinase (MAPK) cascade. nih.govnjmonline.nl This cascade, which includes key proteins like extracellular signal-regulated kinases 1 and 2 (ERK 1/2), plays a critical role in cell proliferation and apoptosis. nih.gov The ligand for CCR1, CCL3, has been shown to induce the phosphorylation of ERK1/2 in certain cell types. adelaide.edu.au
However, based on currently available scientific literature, there is no specific data detailing the direct impact of this compound on the phosphorylation of ERK 1/2 or other components of the MAP kinase cascade following CCR1 activation. While the general pathway is established for CCR1, studies specifically investigating the modulatory effect of this compound on this particular signaling event are not presently available.
Effects on G-Protein-Independent Signaling Pathways and Receptor Internalization
Chemokine receptors can signal through pathways that are independent of heterotrimeric G-proteins. nih.gov A key mechanism in this process is the recruitment of β-arrestins to the receptor upon ligand binding. nih.gov This interaction not only desensitizes G-protein-mediated signaling but also initiates distinct signaling events and promotes receptor internalization, a process where the receptor is removed from the cell surface into the interior of the cell. nih.govescholarship.org
Research has shown that the effects of CCR1 antagonists on these G-protein-independent pathways can differ significantly. A comparative study investigating several CCR1 antagonists, including this compound, in a human multiple myeloma cell line (RPMI 8226) that endogenously expresses CCR1, provided specific insights into the action of this compound. The study demonstrated a clear distinction between the effects on G-protein-dependent and -independent responses. While all tested CCR1 antagonists, including this compound, effectively inhibited CCL3-mediated chemotaxis (a G-protein-dependent process), their impact on receptor internalization varied.
Crucially, the study found that this compound did not inhibit the CCL3-mediated internalization of the CCR1 receptor. This indicates that while this compound can effectively block certain downstream effects of CCR1 activation, it does not prevent the receptor from being removed from the cell surface in the presence of its ligand, CCL3. This finding suggests that for CCR1 antagonists, the inhibition of G-protein-dependent pathways like chemotaxis is not necessarily linked to the inhibition of G-protein-independent processes such as receptor internalization.
The table below summarizes the differential effects of this compound on G-protein-dependent versus G-protein-independent cellular responses mediated by CCR1.
| Cellular Response | Signaling Pathway | Effect of this compound |
| Chemotaxis | G-Protein-Dependent | Inhibited |
| Receptor Internalization | G-Protein-Independent (β-arrestin mediated) | Not Inhibited |
This differential activity highlights the complexity of chemokine receptor pharmacology and demonstrates that this compound exhibits a specific modulatory profile, selectively blocking certain signaling arms of the CCR1 receptor while leaving others, like receptor internalization, unaffected.
Cellular and Immunological Effects of Cp 481715
Inhibition of Leukocyte Chemotaxis and Migration
Leukocyte chemotaxis and migration to inflammatory sites are central to the inflammatory response. CP-481715 has been shown to inhibit the movement of several types of leukocytes.
Monocyte Chemotaxis Inhibition
This compound is a potent inhibitor of monocyte chemotaxis. Studies have demonstrated its ability to block the migration of human monocytes in response to CCR1 ligands like CCL3 and CCL5. nih.govmedchemexpress.commedkoo.com For instance, this compound inhibited CCL3-induced monocyte chemotaxis with an IC50 of 55 nM in human peripheral blood monocytes and THP-1 cells. nih.govaai.orgmedchemexpress.commedkoo.com Furthermore, this compound significantly inhibited the monocyte chemotactic activity present in synovial fluid samples from patients with rheumatoid arthritis. nih.govresearchgate.netustc.edu.cn
| Cell Type | Chemoattractant | IC50 (nM) | Source |
| Human Peripheral Blood Monocytes | CCL3 | 55 | nih.govaai.orgmedchemexpress.commedkoo.com |
| THP-1 cells | CCL3 | 55 | nih.govaai.orgmedchemexpress.commedkoo.com |
| Human RA Synovial Fluid Cells | Synovial Fluid | ~90% inhibition | nih.govresearchgate.netustc.edu.cn |
Neutrophil Infiltration Inhibition
In addition to monocytes, this compound has been shown to inhibit neutrophil infiltration. Studies using human CCR1 transgenic mice demonstrated that this compound inhibited CCL3-induced neutrophil infiltration into the skin and into an air pouch with an ED50 of approximately 0.2 mg/kg. nih.govaai.orgdntb.gov.ua This inhibition was specific to animals expressing human CCR1, as no inhibition was observed in wild-type mice expressing murine CCR1. nih.govaai.org
Lymphocyte Migration Modulation
This compound has also been observed to modulate lymphocyte migration. In human CCR1 transgenic mice, this compound inhibited the chemotaxis of lymphocytes in response to CCL3 with an IC50 of 114 nM. aai.org This suggests that this compound can interfere with CCR1-mediated lymphocyte trafficking. aai.orgacs.org
Modulation of Cellular Activation Markers
Beyond inhibiting migration, this compound also affects cellular activation markers, which are indicative of a cell's readiness to adhere to endothelium and participate in inflammatory processes.
Inhibition of CD11b Up-regulation on Monocytes
CCR1 signaling can lead to the up-regulation of integrins like CD11b (Mac-1), which are crucial for leukocyte adhesion to the endothelium. aai.org this compound has been shown to inhibit CCL3-induced CD11b up-regulation on human monocytes in whole blood with an IC50 of 165 nM. nih.govmedchemexpress.commedkoo.comwikigenes.orgmedchemexpress.comresearchgate.net This inhibition suggests that this compound can reduce the adhesive capacity of monocytes.
| Cell Type | Stimulus | Activation Marker | IC50 (nM) | Source |
| Human Monocytes | CCL3 | CD11b Up-regulation | 165 | nih.govmedchemexpress.commedkoo.comwikigenes.orgmedchemexpress.comresearchgate.net |
Attenuation of Actin Polymerization in Monocytes and Neutrophils
Actin polymerization is a critical step in cell migration and is rapidly induced by chemokine receptor activation. This compound has been shown to attenuate actin polymerization in both monocytes and neutrophils. In human whole blood, this compound inhibited CCL3-induced actin polymerization in monocytes with an IC50 of 57 nM. nih.govmedchemexpress.commedkoo.comwikigenes.orgresearchgate.net Similarly, in human CCR1 transgenic mice, this compound inhibited CCL3-induced neutrophil actin polymerization in whole blood with an IC50 of 33 nM. aai.orged.ac.uk This effect on actin dynamics further contributes to its inhibitory effect on leukocyte migration.
| Cell Type | Stimulus | Cellular Process | IC50 (nM) | Source |
| Human Monocytes (whole blood) | CCL3 | Actin Polymerization | 57 | nih.govmedchemexpress.commedkoo.comwikigenes.orgresearchgate.net |
| Neutrophils (hCCR1 KI mouse whole blood) | CCL3 | Actin Polymerization | 33 | aai.org |
Effects on Cytokine Production and Inflammatory Mediators
The modulation of inflammatory responses by this compound includes effects on the production of various cytokines and inflammatory mediators. aai.org
Reduction of Pro-inflammatory Cytokines (e.g., IFN-γ, IL-2)
This compound has been shown to decrease the production of pro-inflammatory cytokines, including Interferon-gamma (IFN-γ) and Interleukin-2 (B1167480) (IL-2). nih.govaai.org In studies involving sensitized animals, treatment with this compound significantly reduced the amount of IFN-γ and IL-2 produced by isolated spleen cells. nih.govaai.org Specifically, the levels of both IFN-γ and IL-2 were reduced by over 50% in supernatants from cells obtained from this compound-treated animals in response to stimulation. aai.org This suggests that this compound can alter general inflammatory responses and T cell activity. aai.org
Research Data: Reduction of IFN-γ and IL-2 by this compound
| Cytokine | Effect of this compound Treatment (vs. Control) |
| IFN-γ | >50% reduction in supernatant levels |
| IL-2 | >50% reduction in supernatant levels |
*Data derived from studies on isolated spleen cells from sensitized animals treated with this compound and stimulated in vitro. aai.org
Inhibition of Matrix Metalloproteinase (MMP) Release (e.g., MMP-9)
This compound has also been found to inhibit the release of Matrix Metalloproteinase-9 (MMP-9). nih.govmedchemexpress.com MMP-9 is an enzyme involved in the degradation of the extracellular matrix and plays a role in inflammation and tissue remodeling. kuleuven.be In vitro studies have shown that this compound fully blocks the ability of chemokines like CCL3 and CCL5 to stimulate MMP-9 release from monocytes. nih.govmedchemexpress.com The inhibition of MMP-9 release by this compound occurred with an IC₅₀ of 54 nM. nih.govmedchemexpress.com This indicates that this compound can interfere with processes mediated by MMP-9, contributing to its anti-inflammatory effects. nih.govmedchemexpress.com
Research Data: Inhibition of MMP-9 Release by this compound
| Inflammatory Mediator | Effect of this compound (IC₅₀) |
| MMP-9 Release | 54 nM |
*IC₅₀ represents the half-maximal inhibitory concentration. nih.govmedchemexpress.com
Preclinical Evaluation of Cp 481715 in Disease Models
Development and Application of Human CCR1 (hCCR1) Knock-in Transgenic Mouse Models
To overcome the species-specific nature of CP-481715, researchers developed a human CCR1 (hCCR1) knock-in transgenic mouse model. In this model, the murine CCR1 gene was replaced with the human counterpart, allowing for the in vivo evaluation of human-specific CCR1 antagonists.
Cells isolated from these hCCR1 knock-in mice demonstrated the expression of hCCR1. These cells were shown to migrate in response to both murine and human CCR1 ligands, confirming the functional integration of the human receptor. Crucially, this migration was inhibited by this compound at concentrations comparable to those effective on human cells. This validated the hCCR1 knock-in mouse as a suitable preclinical model for assessing the anti-inflammatory properties of this compound.
Efficacy in Models of Acute Inflammation and Cell Infiltration
The efficacy of this compound in mitigating acute inflammation and leukocyte infiltration was assessed using the hCCR1 knock-in mice. In models of cell infiltration induced by C-C motif chemokine ligand 3 (CCL3), this compound demonstrated a dose-dependent inhibitory effect.
Specifically, the compound was shown to inhibit CCL3-induced neutrophil infiltration into the skin and into an air pouch. The effective dose for 50% inhibition (ED50) was determined to be 0.2 mg/kg. In contrast, this compound did not show any inhibitory effect on cell infiltration in wild-type mice that express murine CCR1, further highlighting its specificity for the human receptor.
Table 1: Efficacy of this compound in Acute Inflammation Models
| Model | Inducing Agent | Measured Effect | Efficacy (ED50) |
|---|---|---|---|
| Cutaneous Inflammation | CCL3 | Neutrophil Infiltration | 0.2 mg/kg |
Assessment in Generalized Models of Inflammation (e.g., Delayed-Type Hypersensitivity)
To evaluate the effect of this compound on a more systemic inflammatory response, a delayed-type hypersensitivity (DTH) model was employed in the hCCR1 knock-in mice. The DTH reaction is a T-cell mediated inflammatory response.
In this model, this compound significantly inhibited footpad swelling, a key indicator of the inflammatory response. Furthermore, analysis of spleen cells isolated from sensitized animals treated with this compound revealed a decrease in the production of the Th1 cytokines interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). This suggests that this compound can modulate T-cell mediated immune responses. However, the compound did not induce tolerance to a subsequent antigenic challenge.
Table 2: Effects of this compound in Delayed-Type Hypersensitivity Model
| Parameter | Effect of this compound |
|---|---|
| Footpad Swelling | Significantly Inhibited |
| IFN-γ Production | Decreased |
| IL-2 Production | Decreased |
Investigations in Specific Disease Models
While this compound has been investigated for its therapeutic potential in rheumatoid arthritis, detailed preclinical data from in vivo animal models are not extensively available in published literature. However, in vitro studies have provided some evidence for its potential efficacy. Synovial fluid from patients with rheumatoid arthritis is known to contain high levels of chemokines that promote the migration of inflammatory cells into the joint. In one study, this compound was able to inhibit 90% of the monocyte chemotactic activity present in 11 out of 15 synovial fluid samples from rheumatoid arthritis patients. nih.gov This suggests that by blocking CCR1, this compound could potentially reduce the influx of monocytes into the synovium, a key pathological process in rheumatoid arthritis.
The chemokine receptor CCR1 and its ligands, particularly CCL3, are implicated in the pathophysiology of multiple myeloma, contributing to osteolytic bone disease and tumor growth. While the therapeutic targeting of CCR1 is a rational approach for this malignancy, specific preclinical studies evaluating the efficacy of this compound in in vivo models of multiple myeloma have not been detailed in the available scientific literature. Research in this area has often focused on other CCR1 antagonists, providing a proof-of-concept for this drug class in multiple myeloma.
The role of CCR1 in mediating leukocyte recruitment during allograft rejection suggests that CCR1 antagonists could be beneficial in preventing transplant rejection. However, there is a lack of specific preclinical studies published in the scientific literature that have investigated the efficacy of this compound in animal models of transplant rejection. The evaluation of CCR1's role in this context has primarily been explored through studies involving CCR1 gene-deficient mice or other antagonist molecules.
Comparative Analysis of this compound Activity in Human vs. Murine CCR1 Systems
The preclinical evaluation of the C-C chemokine receptor type 1 (CCR1) antagonist, this compound, has revealed significant species-specific differences in its activity, particularly between human and murine CCR1 systems. This specificity has been a critical factor in designing appropriate animal models for its in vivo assessment.
Research has unequivocally demonstrated that this compound is a potent and selective antagonist of human CCR1 (hCCR1). nih.govnih.gov In contrast, the compound shows no significant activity against the murine ortholog of CCR1. nih.gov This high degree of species selectivity rendered traditional rodent models inadequate for evaluating the compound's therapeutic potential. nih.gov
To surmount this challenge, researchers developed a transgenic mouse model in which the murine CCR1 gene was replaced with the human CCR1 gene, creating a "humanized" CCR1 knock-in mouse. nih.gov This model allows for the in vivo study of this compound's effects on a human receptor within a murine physiological context.
In vitro studies have extensively characterized the interaction of this compound with hCCR1. Radiolabeled binding assays established that this compound binds to hCCR1 with a high affinity, reflected by a dissociation constant (Kd) of 9.2 nM. nih.gov Further functional assays demonstrated its ability to displace the natural ligand CCL3 from hCCR1-transfected cells with a half-maximal inhibitory concentration (IC50) of 74 nM. nih.gov
The antagonistic properties of this compound have been confirmed across various downstream signaling pathways activated by CCR1 in human cells. The compound effectively blocks guanosine (B1672433) 5'-O-(thiotriphosphate) (GTPγS) incorporation, calcium mobilization, monocyte chemotaxis, and matrix metalloproteinase 9 (MMP-9) release with IC50 values of 210 nM, 71 nM, 55 nM, and 54 nM, respectively. nih.gov
Conversely, this compound did not inhibit cell infiltration in wild-type mice that express murine CCR1, underscoring its lack of efficacy in the native murine system. nih.gov However, in the hCCR1 knock-in mice, this compound effectively inhibited the migration of cells expressing the human receptor. nih.gov The inhibitory concentrations in these transgenic models were comparable to those observed in human cells. nih.gov
In a delayed-type hypersensitivity model conducted in these humanized mice, this compound demonstrated its anti-inflammatory effects by significantly inhibiting footpad swelling and reducing the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and interleukin-2 (IL-2). nih.gov Furthermore, in a model of CCL3-induced neutrophil infiltration in the hCCR1 knock-in mice, this compound showed an in vivo half-maximal effective dose (ED50) of 0.2 mg/kg. nih.gov
The following tables summarize the comparative activity of this compound on human and murine CCR1 systems based on available preclinical data.
Table 1: In Vitro Activity of this compound on Human vs. Murine CCR1
| Parameter | Human CCR1 | Murine CCR1 |
| Binding Affinity (Kd) | 9.2 nM | Not Reported |
| Ligand Displacement (IC50) | 74 nM (vs. CCL3) | Inactive |
| GTPγS Incorporation (IC50) | 210 nM | Not Applicable |
| Calcium Mobilization (IC50) | 71 nM | Not Applicable |
| Monocyte Chemotaxis (IC50) | 55 nM | Not Applicable |
| MMP-9 Release (IC50) | 54 nM | Not Applicable |
Table 2: In Vivo Activity of this compound in Disease Models
| Model | Species | CCR1 Target | Outcome |
| CCL3-Induced Neutrophil Infiltration | Wild-Type Mouse | Murine CCR1 | No inhibition of cell infiltration. |
| CCL3-Induced Neutrophil Infiltration | hCCR1 Knock-in Mouse | Human CCR1 | Inhibition of neutrophil infiltration (ED50 = 0.2 mg/kg). |
| Delayed-Type Hypersensitivity | hCCR1 Knock-in Mouse | Human CCR1 | Significant inhibition of footpad swelling; decreased IFN-γ and IL-2 production. |
Clinical Investigations and Translational Research with Cp 481715
Phase I Evaluation Findings (General Pharmacodynamic Observations)
Phase I clinical evaluation of CP-481715 involved randomized, double-blind, placebo-controlled studies in healthy male volunteers to assess its safety, pharmacokinetics, and pharmacodynamics. nih.gov Doses up to 3000 mg were administered. nih.gov
Pharmacodynamic activity was observed ex vivo, demonstrated by a dose-related and linear increase in the amount of macrophage inflammatory protein-1 alpha (CCL3) required to induce CD11b upregulation. nih.gov This finding indicates that this compound effectively blocked the activity of CCL3 at the CCR1 receptor on monocytes, a key mechanism in inflammatory cell recruitment. nih.govmedchemexpress.com
Efficacy in Clinical Proof-of-Concept Studies
Following promising preclinical data, including studies in human CCR1 transgenic mice where this compound inhibited cell infiltration and inflammatory responses, the compound progressed to clinical proof-of-concept studies in specific patient populations. aai.orgingentaconnect.comnih.gov
Rheumatoid Arthritis Cohorts: Synovial Tissue Macrophage Infiltration and CCR1+ Cell Reduction
A small phase Ib, proof-of-concept study evaluated this compound in patients with active rheumatoid arthritis (RA). njmonline.nlresearchgate.netplos.org In this study, patients received this compound or placebo for 14 days. njmonline.nlplos.org
Analysis of synovial tissue biopsies from treated patients revealed a reduction in the number of total and intimal macrophages. njmonline.nlresearchgate.net Furthermore, the study demonstrated a decrease in CCR1+ cells within the synovium. ingentaconnect.comnjmonline.nlresearchgate.net These findings suggested that this compound could effectively inhibit the recruitment of inflammatory cells, particularly macrophages expressing CCR1, to the inflamed joint tissue in RA patients. ingentaconnect.comnjmonline.nlresearchgate.net While the biological changes indicated reduced cellular infiltration, about one-third of the patients in this study also met the ACR20 criteria for clinical improvement, although this trend was not statistically significant across the entire cohort. njmonline.nlresearchgate.netplos.org
Allergic Contact Dermatitis Studies: Impact on Clinical Manifestations (e.g., Nickel Reactions, Erythema)
This compound was also investigated in a phase 1/2 study involving subjects with allergic contact dermatitis (ACD) induced by epicutaneous nickel challenge. nih.govresearchgate.netfrontiersin.org The study aimed to determine the inhibitory effects of this compound on the clinical signs and cellular infiltration in skin biopsies following nickel exposure. nih.govresearchgate.net
Pretreatment with this compound at a dose of 1000 mg three times daily resulted in significant reductions in the visual scores of the nickel reactions (P = 0.01). nih.govresearchgate.netfrontiersin.org Instrumentally measured erythema also showed a tendency to decrease in the same treatment group (P = 0.06). nih.govresearchgate.netfrontiersin.org However, no significant differences were observed in immunohistological cell counts in this study. nih.govresearchgate.net These results indicated that blocking CCR1 with this compound partially inhibited the clinical manifestations of ACD, although the effect on cellular infiltration in the skin biopsies was not statistically significant. nih.govresearchgate.net This suggests that multiple chemokine receptors may be involved in the cellular influx seen in ACD lesions. nih.govresearchgate.netfrontiersin.org
Here is a summary of key findings from the allergic contact dermatitis study:
| Treatment Group (1000 mg TID) | Outcome Measure | P-value | Observation |
| This compound | Visual scores of nickel reactions | 0.01 | Significant reduction |
| This compound | Instrumentally measured erythema | 0.06 | Tendency to decrease |
| This compound | Immunohistological cell counts | Not significant | No significant difference vs. placebo |
Challenges and Limitations in Clinical Translation
Despite promising results in early-phase studies and preclinical models, the clinical translation of this compound faced challenges.
Discussion of Efficacy Outcomes in Later Phase Studies
Following the initial proof-of-concept study in RA, a larger phase II clinical trial was conducted using a reformulated version of this compound. plos.org This later study, however, failed to demonstrate significant clinical efficacy in patients with RA. researchgate.netplos.orgportico.orgendometriozisdernegi.orgresearchgate.netumich.edu Similarly, other CCR1 antagonists have also failed to show significant clinical efficacy in RA trials. njmonline.nlresearchgate.netresearchgate.net
The lack of efficacy in later phase studies for this compound and other CCR1 antagonists in RA has raised questions about the role of CCR1 as a sole therapeutic target in this complex disease. ingentaconnect.comnjmonline.nlresearchgate.netplos.orgjmaj.jp
Considerations of Receptor Occupancy and Dose Dependency for Clinical Efficacy
One potential explanation for the lack of efficacy in later phase RA studies relates to achieving and maintaining sufficient CCR1 receptor occupancy. researchgate.netplos.orgportico.orgresearchgate.netresearchgate.net Effective blockade of inflammatory cell infiltration into tissues may require maintaining a high level of CCR1 inhibition on blood leukocytes consistently over time, potentially exceeding 90% occupancy. portico.orgresearchgate.netresearchgate.net
Data from studies with this compound and other CCR1 antagonists suggest that achieving and maintaining high receptor coverage in vivo can be challenging. portico.orgresearchgate.net While this compound at a dose of 300 mg three times daily achieved over 90% coverage in some studies, which correlated with the reduction in synovial macrophage recruitment, the reformulated version used in the later phase II trial may have resulted in lower drug levels and potentially insufficient receptor coverage. plos.orgportico.org This highlights the critical relationship between dose, pharmacokinetic profile, receptor occupancy, and ultimately, clinical efficacy for CCR1 antagonists. portico.orgresearchgate.netresearchgate.net
Here is a table summarizing receptor occupancy observations:
| Compound | Dose Regimen | Observed Receptor Coverage | Associated Finding in RA Study |
| This compound | 300 mg three times daily | > 90% | Significant reduction in synovial macrophage recruitment portico.org |
| This compound | Reformulated version (Phase II) | Potentially lower | Failed to demonstrate clinical efficacy researchgate.netplos.orgportico.orgendometriozisdernegi.orgresearchgate.netumich.edu |
The experience with this compound underscores the complexity of targeting chemokine receptors for inflammatory diseases and suggests that achieving adequate and sustained receptor blockade is crucial for clinical success. portico.orgresearchgate.netresearchgate.net
Implications of Chemokine System Redundancy and Potential for Monotherapy Limitations
The chemokine system is a complex network involving numerous chemokines and their corresponding receptors, orchestrating leukocyte trafficking and immune responses. This system exhibits a degree of redundancy, where multiple chemokines can bind to the same receptor, and conversely, a single chemokine can bind to multiple receptors assaygenie.comfrontiersin.orgnih.gov. While this complexity may allow for fine-tuning of the immune response, it also presents challenges for therapeutic intervention targeting a single component, such as a specific receptor like CCR1.
This compound was developed as a potent, reversible, and selective antagonist for human CCR1 medchemexpress.comnih.gov. Preclinical studies highlighted its potential by demonstrating inhibition of monocyte chemotactic activity in human rheumatoid arthritis synovial fluid samples nih.govresearchgate.net. Despite these promising in vitro and animal model results, where this compound inhibited cell infiltration and inflammatory responses in human CCR1 transgenic mice, the translation to significant clinical efficacy as a monotherapy has faced limitations aai.orgportico.org.
Clinical investigations, including a Phase II trial in patients with rheumatoid arthritis, did not demonstrate significant efficacy for this compound, despite the compound being well tolerated portico.org. Similarly, a study in allergic contact dermatitis patients showed only partial inhibition of clinical manifestations frontiersin.orgfrontiersin.org. These outcomes suggest that blocking CCR1 alone may be insufficient to fully modulate the inflammatory processes in these diseases.
Several factors related to the inherent redundancy of the chemokine system and the complexity of inflammatory diseases are considered potential reasons for the observed limitations of this compound monotherapy. The overlapping actions of multiple chemokines and the potential for other chemokine receptors or pathways to compensate when CCR1 is blocked can circumvent the effects of a single antagonist aai.orgnjmonline.nl. For instance, in studies using human CCR1 knock-in mice, while this compound inhibited chemotaxis induced by CCL3 (a CCR1 ligand), it only partially inhibited the response of macrophages to CCL3, suggesting the involvement of alternative receptors in these cells aai.org. Furthermore, this compound did not inhibit neutrophil infiltration in response to a chemokine acting through CXCR2, highlighting the distinct roles of different chemokine axes aai.org.
The heterogeneity of inflammatory diseases, where different chemokine receptors may play varying roles depending on the patient or the stage of the disease, also contributes to the limitations of targeting a single receptor assaygenie.com. These observations suggest that for some inflammatory conditions, a monotherapy approach targeting only CCR1 with agents like this compound may be insufficient due to the functional redundancy and complexity of the broader chemokine network njmonline.nlnih.gov. This underscores the potential need for strategies involving the targeting of multiple chemokines or receptors, or the use of combination therapies, to achieve more comprehensive therapeutic effects njmonline.nlnih.gov.
Future Research Directions and Unanswered Questions
Strategies for Overcoming Challenges in Chemokine Receptor Targeting
Targeting chemokine receptors like CCR1 presents several challenges, including the complexity and redundancy of the chemokine system, potential for non-specific binding, and species differences in receptor expression and function nih.govresearchgate.netfrontiersin.org. Overcoming these hurdles is crucial for the successful development of CCR1 antagonists.
Strategies for addressing these challenges include gaining a more thorough understanding of the intricate chemokine system and the redundancy in ligand-receptor binding nih.govresearchgate.net. The broad and open nature of chemokine receptors can make designing highly specific antagonists difficult, leading to non-specific binding nih.govresearchgate.net. Future research aims to characterize chemokine ligand-receptor interactions and downstream signaling protein-protein interactions with greater precision to enable the development of more selective therapies nih.gov.
Species differences in CCR1 expression and function also complicate the translation of research findings from animal models to humans frontiersin.org. For instance, mouse models may show different responses compared to human cells, necessitating the use of specialized models like human CCR1 transgenic mice for evaluating human-specific antagonists such as CP-481715 nih.govfrontiersin.org.
Potential for Combination Therapies involving CCR1 Antagonism
The potential for combining CCR1 antagonists with other therapeutic agents is a significant area for future exploration, particularly in complex diseases where multiple pathways are involved. Combination therapies could offer synergistic effects and potentially overcome limitations of monotherapy.
Research suggests that targeting CCR1 in combination with other pathways could be beneficial in conditions like cancer. For example, studies in murine models of breast cancer have shown that combining a CCR1 antagonist (specifically CCX9588) with a PD-L1 inhibitor significantly reduced tumor burden compared to either agent alone nih.govaacrjournals.org. This suggests a novel approach for potentiating the activity of immune checkpoint inhibitors nih.govaacrjournals.org. The rationale behind this combination lies in the role of CCR1 in recruiting myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, which can suppress anti-tumor immune responses nih.govaacrjournals.org. Blocking CCR1 can reduce MDSC infiltration, potentially enhancing the effectiveness of PD-1 or PD-L1 blockade nih.govaacrjournals.org.
Beyond cancer, the potential for combining CCR1 antagonists with other agents in inflammatory or autoimmune diseases is also being considered. Given that multiple members of the chemokine network are often involved in these conditions, targeting CCR1 alone may not be sufficient for complete modulation frontiersin.org. Combination approaches targeting multiple chemokines or pathways could lead to improved clinical outcomes.
Exploration of Novel Therapeutic Indications for CCR1 Modulators
While CCR1 antagonists have been investigated for inflammatory and autoimmune diseases like rheumatoid arthritis and multiple sclerosis, there is potential to explore novel therapeutic indications medchemexpress.comrsc.orgpatsnap.com. The widespread involvement of CCR1 in immune cell trafficking and inflammation suggests its potential relevance in a broader range of conditions.
Potential novel indications for CCR1 modulators include other inflammatory disorders, certain types of cancer, and conditions involving neuroinflammation frontiersin.orgpatsnap.comnih.govmdpi.com. In multiple myeloma, CCR1 is considered a potential therapeutic target due to its role in the bone microenvironment and the progression of osteolytic bone disease frontiersin.orgnih.gov. CCR1 antagonists have shown promise in reducing tumor burden and osteolytic damage in animal models of multiple myeloma frontiersin.orgnih.govnih.gov.
Furthermore, the role of CCR1 in the central nervous system (CNS) and peripheral nervous system (PNS) injury is being investigated mdpi.comkarger.com. Dysregulation of CCR1 has been implicated in neuroinflammatory and neurodegenerative processes, suggesting that CCR1 modulation could be a strategy for treating conditions like Parkinson's disease or improving recovery after CNS/PNS injury mdpi.comkarger.commdpi.com. Experimental data indicate that blocking CCR1 may reduce neuroinflammation and improve outcomes in animal models of these conditions mdpi.comkarger.commdpi.com.
Advanced Methodologies in CCR1 Receptor Biology and Antagonist Evaluation
Advancements in methodologies are crucial for deepening our understanding of CCR1 receptor biology and improving the evaluation of CCR1 antagonists like this compound. These methodologies can provide insights into receptor function, ligand binding, and the effects of antagonists at a molecular level.
Modern methodologies, including techniques in structural biology, computational chemistry, and cell-based assays, are being employed to study chemokine receptors frontiersin.orgfrontiersin.org. Cryo-EM and computational approaches can help reveal the dynamic conformational changes of CCR1 in different functional states, which is vital for designing more effective antagonists frontiersin.org.
Detailed in vitro studies are needed to analyze the efficacy of various CCR1 antagonists, comparing different compounds and evaluating not only their ability to inhibit chemotaxis but also other activities such as effects on osteoclastogenesis or the expression of adhesion molecules frontiersin.org. Techniques like radioligand binding assays, calcium mobilization assays, and chemotaxis assays are standard for evaluating the potency and selectivity of CCR1 antagonists medchemexpress.comnih.gov.
Furthermore, the use of advanced animal models, such as human CCR1 transgenic mice, is essential for evaluating the in vivo activity of human-specific antagonists like this compound nih.govfrontiersin.org. These models help bridge the gap between in vitro findings and potential clinical applications.
Pharmacogenomic Considerations in Patient Response to CCR1 Antagonists
Pharmacogenomics, the study of how genetic variations influence drug response, is an emerging area of research that could be highly relevant to the use of CCR1 antagonists. Understanding how a patient's genetic makeup affects their response to CCR1 targeted therapies could pave the way for personalized medicine approaches.
Genetic variants in chemokine receptors or related signaling pathways could potentially influence the efficacy or safety of CCR1 antagonists. While specific pharmacogenomic studies on this compound were not found in the search results, the broader field of pharmacogenomics in drug targeting G protein-coupled receptors (GPCRs), the class to which CCR1 belongs, is gaining importance tandfonline.com.
Variations in genes encoding GPCRs or proteins involved in their signaling or regulation can affect ligand binding, receptor expression, and downstream signaling, potentially leading to differences in patient response tandfonline.com. Future research could investigate whether genetic polymorphisms in the CCR1 gene or related genes are associated with variations in patient response to this compound or other CCR1 antagonists. This could help identify patient populations most likely to benefit from CCR1 targeted therapies and potentially predict those at higher risk of non-response.
Q & A
Q. What are the established methodologies for synthesizing CP-481715, and how can reproducibility be ensured?
Answer: Synthesis protocols for this compound should include detailed stoichiometric ratios, reaction conditions (e.g., temperature, catalysts), and purification steps. To ensure reproducibility, follow guidelines from peer-reviewed studies that provide crystallographic data, NMR spectra, and HPLC purity metrics . Experimental sections must avoid vague descriptors (e.g., "stirred vigorously") and instead specify parameters like rpm or vortex intensity . Cross-validate results using alternative techniques (e.g., mass spectrometry vs. elemental analysis) to confirm compound identity .
Q. How should researchers design dose-response experiments to evaluate this compound’s biochemical activity?
Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include positive and negative controls (e.g., vehicle-only and known inhibitors/agonists). Statistical power analysis should determine sample size to avoid Type I/II errors. Data must be normalized to baseline activity and analyzed using nonlinear regression models (e.g., Hill equation) . Pre-register protocols on platforms like Open Science Framework to mitigate bias .
Q. What strategies are recommended for conducting a systematic literature review on this compound’s mechanisms of action?
Answer: Utilize databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibitor OR receptor binding)"). Filter results by study type (e.g., in vitro, in vivo) and publication date (last 10 years). Critically appraise sources using tools like AMSTAR-2 for meta-analyses and distinguish primary data from reviews . Document search strategies in PRISMA flowcharts to enhance transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?
Answer: Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in data variance) . Investigate model-specific variables:
Q. What advanced computational approaches are suitable for predicting this compound’s off-target interactions?
Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Use cheminformatics tools like SwissTargetPrediction to map pharmacophore similarities to known ligands. Validate predictions via high-throughput screening against kinase panels or proteome-wide affinity assays .
Q. How should researchers optimize this compound’s pharmacokinetic properties for translational studies?
Answer: Employ structure-activity relationship (SAR) studies to modify metabolic soft spots (e.g., esterase-labile groups). Assess LogP, plasma protein binding, and CYP450 inhibition in vitro. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Publish negative results (e.g., low oral bioavailability) to guide iterative design .
Q. What frameworks support the integration of multi-omics data to elucidate this compound’s polypharmacology?
Answer: Apply systems biology workflows:
- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment.
- Proteomics : SILAC or TMT labeling to quantify target engagement.
- Metabolomics : LC-MS to map metabolic flux changes. Use network pharmacology tools (e.g., Cytoscape) to integrate datasets and prioritize hub nodes for validation .
Methodological Best Practices
Q. How to ensure ethical compliance when sharing this compound-related data?
Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, crystallographic files, and assay data in repositories like Zenodo or ChEMBL. Cite material transfer agreements (MTAs) if applicable and disclose conflicts of interest .
Q. What statistical methods are critical for analyzing time-dependent effects of this compound in longitudinal studies?
Answer: Use mixed-effects models to account for inter-subject variability and missing data. Apply survival analysis (e.g., Kaplan-Meier curves) for toxicity endpoints. Report effect sizes with 95% confidence intervals instead of relying solely on p-values .
Q. How to address batch variability in this compound production for multi-center trials?
Answer: Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like enantiomeric purity.
- Use orthogonal analytical methods (e.g., chiral HPLC, XRPD) for batch release.
- Share standardized SOPs and reference standards across collaborators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
